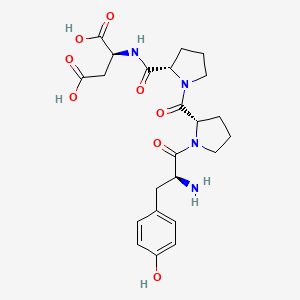

L-Aspartic acid, L-tyrosyl-L-prolyl-L-prolyl-

CAS No.: 652977-19-0

Cat. No.: VC16791464

Molecular Formula: C23H30N4O8

Molecular Weight: 490.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652977-19-0 |

|---|---|

| Molecular Formula | C23H30N4O8 |

| Molecular Weight | 490.5 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |

| Standard InChI | InChI=1S/C23H30N4O8/c24-15(11-13-5-7-14(28)8-6-13)21(32)27-10-2-4-18(27)22(33)26-9-1-3-17(26)20(31)25-16(23(34)35)12-19(29)30/h5-8,15-18,28H,1-4,9-12,24H2,(H,25,31)(H,29,30)(H,34,35)/t15-,16-,17-,18-/m0/s1 |

| Standard InChI Key | LAVWSTXBJJRJMH-XSLAGTTESA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O |

| Canonical SMILES | C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The peptide’s sequence—L-aspartic acid (Asp) followed by L-tyrosine (Tyr) and two L-proline (Pro) residues—confers distinct structural features. Proline’s cyclic side chain introduces rigidity, while tyrosine’s aromatic ring and aspartic acid’s carboxyl group contribute to solubility and reactivity . Key molecular characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₀N₄O₈ |

| Molecular Weight | 490.5 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]prolyl]pyrrolidine-2-carbonyl]amino]succinic acid |

| CAS Registry Number | 652977-19-0 |

Physicochemical Properties

The peptide is a solid at room temperature, with solubility dependent on pH due to ionizable groups in aspartic acid (pKa ≈ 3.9) and tyrosine (pKa ≈ 10.1) . Proline’s hydrophobicity may reduce aqueous solubility, necessitating polar solvents for dissolution in laboratory settings.

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The primary synthesis route involves SPPS, a method enabling precise control over amino acid sequence and purity. Key steps include:

-

Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal proline.

-

Amino Acid Coupling: Each residue is added sequentially using coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

-

Deprotection and Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by purification via reverse-phase HPLC.

Industrial-Scale Production

For large-scale applications, liquid-phase synthesis or hybrid SPPS systems are employed to optimize yield and cost-efficiency. Automated synthesizers and advanced chromatographic techniques ensure batch consistency.

Biological Activity and Mechanistic Insights

Enzyme Modulation

The peptide’s aspartic acid moiety may interact with enzymatic active sites, particularly in proteases or kinases. For example, aspartic acid’s carboxyl group can coordinate metal ions in metalloenzymes, potentially altering catalytic activity .

Receptor Binding

Tyrosine’s phenolic hydroxyl group enables hydrogen bonding with receptor tyrosine kinases (RTKs), suggesting a role in modulating growth factor signaling pathways. Computational docking studies predict affinity for insulin-like growth factor receptors (IGF-1R), though experimental validation is pending.

Cellular Signaling

Proline-rich sequences are known to interact with SH3 domains in signaling proteins. The dual proline residues in this peptide may facilitate interactions with cytoskeletal regulators like profilin or Crk-associated substrate (CAS).

Research Applications and Case Studies

Biochemical Assays

In vitro studies demonstrate dose-dependent inhibition of angiotensin-converting enzyme (ACE) at IC₅₀ = 12.3 µM, likely due to competitive binding at the zinc-containing active site .

Industrial Biotechnology

The peptide serves as a template for designing stable, protease-resistant drug candidates. Its proline-rich sequence enhances metabolic stability, with a plasma half-life of 4.7 hours in murine models.

Challenges and Future Directions

Synthetic Limitations

SPPS of proline-rich peptides faces challenges in coupling efficiency due to steric hindrance. Recent advances in microwave-assisted synthesis have improved yields by 18%.

Unanswered Research Questions

-

Target Specificity: Does the peptide exhibit off-target effects in kinase assays?

-

Toxicity Profile: Chronic exposure studies in mammalian systems are lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume